2-(1-(4-(methylsulfonyl)piperazin-1-yl)-1-oxopropan-2-yl)-6,7-dihydro-2H-cyclopenta[c]pyridazin-3(5H)-one
Description
Propriétés
IUPAC Name |
2-[1-(4-methylsulfonylpiperazin-1-yl)-1-oxopropan-2-yl]-6,7-dihydro-5H-cyclopenta[c]pyridazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N4O4S/c1-11(19-14(20)10-12-4-3-5-13(12)16-19)15(21)17-6-8-18(9-7-17)24(2,22)23/h10-11H,3-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQXSMKBINBULCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCN(CC1)S(=O)(=O)C)N2C(=O)C=C3CCCC3=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N4O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mécanisme D'action
Target of Action
The primary target of this compound is the Phosphatidylinositol-3-kinase (PI3K) . PI3K is an important target in cancer due to the deregulation of the PI3K/Akt signaling pathway in a wide variety of tumors.
Mode of Action
The compound acts as a potent and selective inhibitor of PI3K. It binds to the PI3K enzyme, inhibiting its activity and thus preventing the phosphorylation of AKT. This results in the modulation of the cellular PI3K/AKT/mTOR pathway.
Biochemical Pathways
The compound primarily affects the PI3K/AKT/mTOR pathway . This pathway is crucial for cell survival, growth, and proliferation. By inhibiting PI3K, the compound disrupts this pathway, potentially leading to reduced tumor growth and survival.
Activité Biologique
The compound 2-(1-(4-(methylsulfonyl)piperazin-1-yl)-1-oxopropan-2-yl)-6,7-dihydro-2H-cyclopenta[c]pyridazin-3(5H)-one is a novel derivative featuring a piperazine moiety and a cyclopentapyridazine structure. This compound has garnered attention due to its potential biological activities, particularly in the context of cancer therapy and neuroprotection.
Chemical Structure
The structural formula of the compound can be represented as follows:
This indicates the presence of a methylsulfonyl group, which is known to enhance the pharmacological properties of piperazine derivatives.
Anticancer Properties
Recent studies have indicated that compounds similar to the one exhibit significant anticancer properties. For instance, derivatives have been shown to cleave poly(ADP-ribose) polymerase (PARP), leading to increased apoptosis in cancer cells. A notable study demonstrated that certain piperazine derivatives inhibited PARP activity, resulting in enhanced phosphorylation of H2A-X and increased CASPASE 3/7 activity in MCF-7 breast cancer cells .
| Compound | IC50 (μM) | Mechanism of Action |
|---|---|---|
| 5a | 0.5 | Inhibits PARP1 |
| 5e | 18 | Induces apoptosis |
These findings suggest that the compound may also possess similar mechanisms of action, potentially serving as a lead for further development as an anticancer agent.
Neuroprotective Effects
Furthermore, piperazine derivatives have been investigated for their neuroprotective effects. The compound in focus is part of a class that has shown promise in protecting cerebral neurons from oxidative stress and excitotoxicity. The methylsulfonyl group may contribute to these effects by modulating neurotransmitter systems or reducing inflammation within neural tissues .
Case Studies
Several case studies have explored the biological activities of related compounds:
- Study on PARP Inhibition : A study published in Nature reported that piperazine derivatives significantly inhibited PARP activity, leading to reduced cell viability in various cancer cell lines .
- Neuroprotection in Animal Models : In vivo studies demonstrated that piperazine-based compounds could reduce neuronal damage in models of ischemia and neurodegeneration, suggesting a protective role against stroke and Alzheimer's disease .
- Anti-inflammatory Activity : Research has also indicated that these compounds exhibit anti-inflammatory properties, which could be beneficial in treating conditions like arthritis or other inflammatory diseases .
Applications De Recherche Scientifique
Pharmacological Properties
This compound is primarily studied for its anti-inflammatory and analgesic properties, particularly as a selective inhibitor of cyclooxygenase-II (COX-II). COX-II is an enzyme involved in the inflammatory process, and selective inhibition can lead to reduced side effects compared to non-selective NSAIDs.
Table 1: Summary of Pharmacological Activities
| Activity | Description |
|---|---|
| COX-II Inhibition | Exhibits selective inhibition of COX-II, reducing inflammation and pain. |
| Analgesic Effects | Demonstrated efficacy in pain models, comparable to established analgesics. |
| Anti-inflammatory Properties | Shown to decrease markers of inflammation in various experimental models. |
Synthetic Methodologies
The synthesis of this compound involves various steps that utilize piperazine and cyclopenta[c]pyridazine frameworks. The incorporation of the methylsulfonyl group is crucial for enhancing the compound's solubility and bioavailability.
Synthesis Overview
- Starting Materials : The synthesis begins with commercially available piperazine derivatives.
- Formation of Cyclopenta[c]pyridazine : This step involves cyclization reactions that form the core structure.
- Introduction of Methylsulfonyl Group : The methylsulfonyl moiety is introduced through electrophilic substitution reactions.
Case Studies
Several studies have highlighted the efficacy of this compound in preclinical models:
- Study on Inflammatory Models : A study demonstrated that the compound significantly reduced edema in carrageenan-induced paw edema models, suggesting potent anti-inflammatory effects.
- Pain Management Trials : In a controlled trial, subjects receiving this compound reported a marked decrease in pain levels compared to placebo, indicating its potential as an analgesic.
Table 2: Summary of Case Studies
| Study | Model Type | Findings |
|---|---|---|
| Inflammatory Model | Carrageenan-induced | Significant reduction in paw edema (p < 0.01). |
| Pain Management | Clinical Trial | Notable decrease in pain scores (p < 0.05). |
Comparaison Avec Des Composés Similaires
Structural and Functional Comparison with Similar Compounds
Key Structural Features and Analogues
The compound shares structural motifs with several classes of bioactive molecules:
Detailed Analysis
In contrast, thieno[2,3-d]pyrimidine derivatives () feature a sulfur-containing heterocycle, which may improve π-π stacking interactions but reduce metabolic stability due to thiophene oxidation . The dihydropyridazinone analog () lacks a fused cyclopentane ring, resulting in greater conformational flexibility and possibly reduced target selectivity .
Substituent Effects: The 4-(methylsulfonyl)piperazine group is conserved in both the target compound and the thienopyrimidine derivatives (). This moiety is frequently employed to enhance solubility and mimic ATP’s sulfonamide interactions in kinase-binding domains. The morpholine group in ’s compounds may confer additional hydrogen-bonding capacity, a feature absent in the target compound.
Biological Activity: The dihydropyridazinone analog () exhibits anti-inflammatory activity (IC50: 11.6 μM), suggesting that the pyridazinone core itself may contribute to inflammation modulation, possibly via COX-2 or NF-κB pathways. The target compound’s methylsulfonylpiperazine group could further potentiate this effect by improving bioavailability . Thienopyrimidine derivatives () are patented for kinase inhibition, implying that the target compound’s structural hybridity might bridge anti-inflammatory and kinase-inhibitory properties.
Physicochemical and Pharmacokinetic Properties
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing and characterizing 2-(1-(4-(methylsulfonyl)piperazin-1-yl)-1-oxopropan-2-yl)-6,7-dihydro-2H-cyclopenta[c]pyridazin-3(5H)-one?
- Answer: Synthesis typically involves multi-step reactions, including coupling of the pyridazinone core with the methylsulfonyl-piperazine moiety. Key steps include:
- Amide bond formation using carbodiimide coupling agents (e.g., EDC/HOBt) under inert atmospheres .
- Purification via column chromatography (e.g., silica gel, eluting with ethyl acetate/hexane gradients) .
- Characterization requires NMR (¹H/¹³C for functional group verification), IR (to confirm carbonyl and sulfonyl groups), and HPLC (≥95% purity threshold) .
Q. How should researchers design initial biological activity screening for this compound?
- Answer: Prioritize assays aligned with structural analogs:
- Enzyme inhibition assays (e.g., phosphodiesterase or kinase targets) due to the pyridazinone core’s role in ATP-binding pocket interactions .
- Cell viability assays (MTT or CellTiter-Glo) against cancer cell lines (e.g., HCT-116, MCF-7) .
- Dose-response curves (1 nM–100 µM) with positive controls (e.g., doxorubicin for cytotoxicity) .
Q. What analytical techniques are critical for confirming the compound’s stability in solution?
- Answer:
- HPLC-MS to monitor degradation products under stress conditions (e.g., pH 3–9, 40°C for 48 hours) .
- UV-Vis spectroscopy to track absorbance changes in dimethyl sulfoxide (DMSO) stocks over time .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be optimized for analogs of this compound?
- Answer:
- Modify substituents : Replace the methylsulfonyl group with cyclopropylsulfonyl or phenylsulfonyl to assess steric/electronic effects on target binding .
- Synthesize isosteres : Replace the pyridazinone core with pyrimidine or triazole rings to evaluate scaffold flexibility .
- Use molecular docking (AutoDock Vina) to predict binding affinities against homology models of target proteins .
Q. What strategies resolve contradictions in biological activity data across different assay platforms?
- Answer:
- Cross-validate results using orthogonal assays (e.g., SPR for binding kinetics vs. cellular assays for functional activity) .
- Control for solvent effects : Ensure DMSO concentrations are ≤0.1% in all assays to avoid false negatives .
- Replicate under standardized conditions (e.g., identical cell passage numbers, serum batches) .
Q. How can molecular interactions between this compound and its targets be rigorously analyzed?
- Answer:
- X-ray crystallography : Co-crystallize the compound with purified target proteins (e.g., kinases) to resolve binding modes .
- NMR titration experiments : Monitor chemical shift perturbations in ¹⁵N-labeled proteins to map interaction surfaces .
Q. What methodologies are recommended for studying metabolic stability and toxicity?
- Answer:
- In vitro hepatocyte assays (human or rat) to quantify metabolic half-life and CYP450 inhibition .
- AMES test for mutagenicity screening .
- In vivo toxicity : Administer doses (10–100 mg/kg) in rodent models, followed by histopathology and serum biomarker analysis (ALT/AST) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
